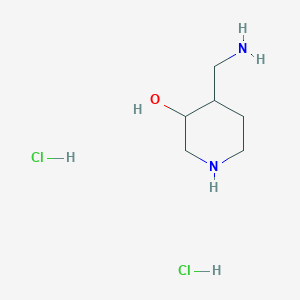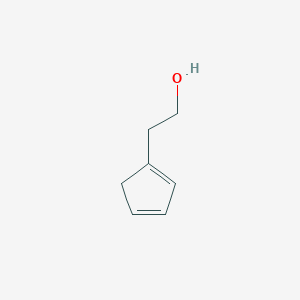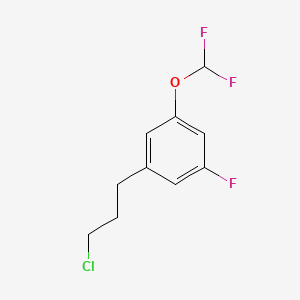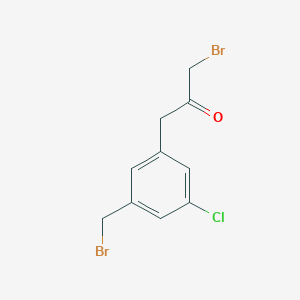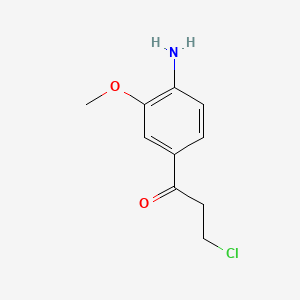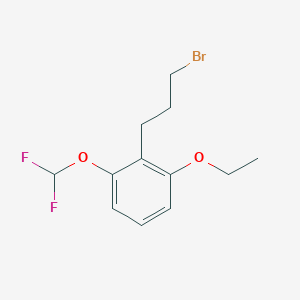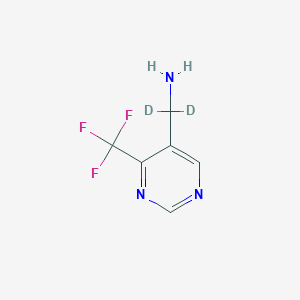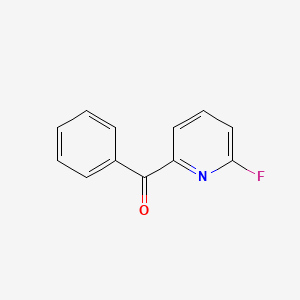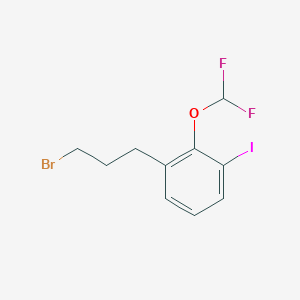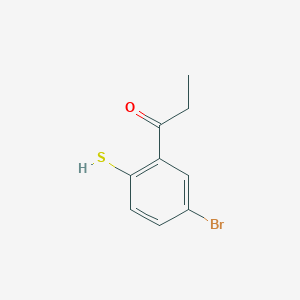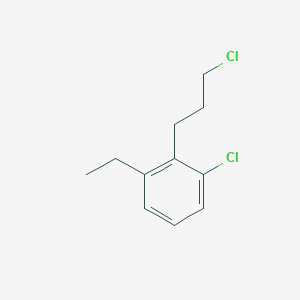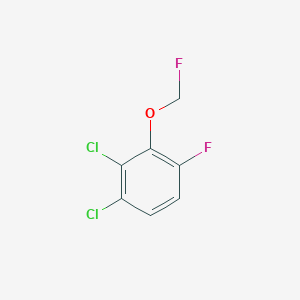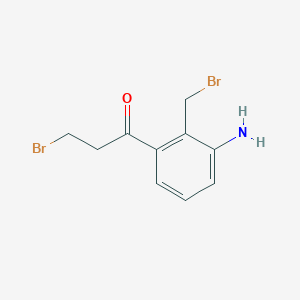
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C10H11Br2NO. This compound features a bromomethyl group and an amino group attached to a phenyl ring, along with a bromopropanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. For instance, starting from 3-bromomethylbenzene, the compound can be synthesized through a series of reactions involving bromination and subsequent amination under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a substitution reaction, the bromine atoms can be replaced by other functional groups, leading to a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: Similar structure but with a different position of the bromine atom.
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one: Lacks one bromine atom compared to the target compound.
Uniqueness
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both bromomethyl and amino groups on the phenyl ring, along with the bromopropanone moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C10H11Br2NO |
|---|---|
Molekulargewicht |
321.01 g/mol |
IUPAC-Name |
1-[3-amino-2-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-4-10(14)7-2-1-3-9(13)8(7)6-12/h1-3H,4-6,13H2 |
InChI-Schlüssel |
GQBOUODEAUGKMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N)CBr)C(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


